molecular formula C11H9FN2O B1289183 1-(4-Amino-3-fluorophenyl)pyridin-2-one CAS No. 536747-52-1

1-(4-Amino-3-fluorophenyl)pyridin-2-one

Cat. No. B1289183
Key on ui cas rn: 536747-52-1
M. Wt: 204.2 g/mol
InChI Key: FEBPTQSSHLOHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07767697B2

Procedure details

A mixture of 2-fluoro-4-iodoaniline (3.00 g, 12.6 mmol), 2-hydroxypyridine 1-7 (1.20 g, 12.6 mmol), 8-hydroxyquinoline (0.184 g, 1.26 mmol) and K2CO3 (3.49 g, 25.3 mmol) in DMSO (20 mL) was degassed with Ar before being charged with CuI (0.241 g, 1.27 mmol). The mixture in a sealed tube was heated at 130° C. overnight. After being cooled down to room temperature, H2O and nBuOH were added. The organic phase was separated, concentrated in vacuo to give 1-(4-amino-3-fluorophenyl)pyridin-2(1H)-one as a solid (2.31 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.241 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[OH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.OC1C=CC=C2C=1N=CC=C2.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu]I.C(O)CCC.O>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([N:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]2=[O:10])=[CH:8][C:2]=1[F:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
1.2 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
0.184 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
3.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
CuI
Quantity
0.241 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Ar
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C(C=CC=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.